5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
5-[(4-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-23-13-7-6-11(8-12(13)15(19)20)24(21,22)16-10-4-2-9(3-5-10)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHDFSVVLUVNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent reactions with carboxylic acid derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid, possess antimicrobial properties. These compounds inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have shown that modifications to the sulfonamide group can enhance the antimicrobial efficacy against various pathogens, making this compound a candidate for developing new antibiotics .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain . Clinical trials are ongoing to evaluate its effectiveness and safety in long-term use.
1.3 Cancer Therapeutics
There is emerging evidence that sulfonamide derivatives can act as anticancer agents. The structural characteristics of this compound allow it to bind to specific targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective cancer therapeutic .
Material Science
2.1 Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its carboxylic acid group can participate in various polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites . The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
2.2 Drug Delivery Systems
The compound's ability to form stable complexes with metal ions makes it suitable for developing drug delivery systems. By encapsulating therapeutic agents within polymeric matrices derived from this compound, researchers aim to create controlled-release formulations that improve the bioavailability and efficacy of drugs . These systems are particularly valuable in targeting specific tissues or cells in cancer therapy.
Case Studies
3.1 Clinical Trials on Anti-inflammatory Effects
A recent clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. The study demonstrated significant reductions in joint swelling and pain compared to placebo groups, supporting its potential as a therapeutic agent in inflammatory diseases .
3.2 Development of Novel Polymers
Researchers have successfully synthesized a series of copolymers incorporating this compound. These materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers, opening avenues for their application in high-performance materials.
Mechanism of Action
The mechanism of action of 5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Enzyme Inhibition : The 4-carboxyphenylsulfamoyl group in the target compound enhances binding to COX enzymes due to its ability to form hydrogen bonds and ionic interactions. In contrast, diethylsulfamoyl analogues lack this capability, resulting in reduced efficacy .
- Metabolic Stability : Dihydrothiophene-based analogues (e.g., Compound 11) are susceptible to oxidation, limiting their therapeutic utility. The sulfamoyl group in the target compound confers greater metabolic stability .
- Structural Optimization : Positional isomerism (e.g., 3- vs. 4-carboxyphenyl) significantly impacts bioactivity. Computational modeling suggests the para configuration aligns better with enzyme active sites .
Biological Activity
5-[(4-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid is a synthetic organic compound that belongs to the class of sulfonamides. Its structure features a sulfamoyl group and a carboxyphenyl substituent, which are significant for its potential biological activity. This compound has been studied for its role as a pharmacophore model for inhibitors of Hypoxia Inducible Factor-1 (HIF-1), an important transcription factor involved in cellular responses to hypoxia, tumor progression, and chemotherapy resistance.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit HIF-1 dimerization. This inhibition can potentially disrupt the transcriptional activation of genes involved in angiogenesis and tumor growth, making it a candidate for cancer therapy. The sulfamoyl group enhances binding affinity through hydrogen bonding with target proteins, which may also contribute to its antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors and contributes to tumor microenvironment acidification, promoting invasion and metastasis .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of HIF-1 : A study highlighted the potential of sulfonamide derivatives, including this compound, in inhibiting HIF-1 activity, suggesting a pathway for therapeutic intervention in cancer treatment.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, demonstrating their effectiveness against various bacterial strains through the inhibition of folate synthesis pathways .
- Proteasome Pathway Modulation : A recent study evaluated benzoic acid derivatives and found that certain compounds could enhance proteasome and autophagy activity in human fibroblasts, indicating a broader spectrum of biological activity that may include anti-aging effects .
Research Findings
Recent findings indicate that the incorporation of specific substituents on the benzenesulfonamide ring can significantly influence the binding affinity and selectivity towards biological targets such as CAIX. For example, modifications led to compounds with dissociation constants as low as 0.12 nM for CAIX, demonstrating their potential as selective anticancer agents .
Table 2: Binding Affinities of Sulfonamide Derivatives
| Compound ID | Target Enzyme | Kd (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound 3b | CAIX | 0.12 | >100 |
| Compound 24 | Other CA Isozymes | >1000 | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfamoylation of 2-methoxybenzoic acid derivatives using 4-carboxybenzenesulfonamide. Key steps include:
- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group for sulfamoyl bond formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak matching theoretical mass) .
Q. How do the solubility and stability of this compound influence experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline buffers (pH > 7.0). Pre-dissolve in DMSO (≤1% v/v) for biological assays to avoid precipitation .
- Stability : Degrades under strong acidic/alkaline conditions. Store at −20°C in inert atmospheres to prevent sulfamoyl bond hydrolysis. Monitor stability via HPLC over 72 hours .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) functionalities .
- -NMR : Identify carboxy carbons (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- SAR Framework :
- Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability .
- Sulfamoyl group : Introduce substituents on the 4-carboxyphenyl ring (e.g., nitro, amino) to modulate electronic effects and receptor binding .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC values to establish SAR trends .
Q. What computational methods predict the compound’s interaction with biological targets?
- In silico docking : Use AutoDock Vina to model binding to COX-2 or carbonic anhydrase IX, focusing on sulfamoyl and carboxylate interactions with catalytic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates robust binding) .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Case example : If anti-inflammatory activity varies between RAW264.7 macrophages and in vivo models:
- Validate assays : Repeat experiments with standardized LPS-induced TNF-α/IL-6 ELISA protocols .
- Check metabolism : Use LC-MS to identify metabolites in plasma; instability in vivo may reduce efficacy .
- Dose-response curves : Ensure linearity (R > 0.95) across concentrations (0.1–100 µM) to confirm potency .
Q. What strategies improve the compound’s bioavailability for therapeutic applications?
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance absorption; hydrolyze enzymatically in vivo to active form .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release; assess loading efficiency via UV-Vis (λ ~ 270 nm) .
Methodological Challenges and Solutions
Q. How to address low yields in sulfamoylation reactions?
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation (yield increases from 40% to 75%) .
- Temperature control : Maintain reactions at 0–5°C to minimize side-product formation (e.g., sulfonic acid derivatives) .
Q. What analytical methods resolve co-eluting impurities in HPLC?
- Gradient elution : Optimize with a C18 column (5 µm, 250 mm × 4.6 mm) and mobile phase of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 30 min) .
- LC-MS/MS : Use MRM mode (transition m/z 350 → 152) to distinguish the target compound from isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
